Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate is a chemical compound that belongs to the class of thioesters. It is characterized by the presence of a methyl ester group and a thioether linkage, which can play crucial roles in biological activity and chemical reactivity. The compound has garnered attention in medicinal chemistry due to its potential applications in drug development.
The synthesis of methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate can be traced back to various synthetic methodologies that involve the reaction of cyclopropanecarbonyl derivatives with pyrrolidine-based thio compounds. The specific synthetic routes and yields are documented in various scientific publications, including studies on small molecule inhibitors and their structural analogs .
This compound can be classified as:
The synthesis of methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate typically involves multi-step organic reactions. A common method includes the formation of the thioether through nucleophilic substitution reactions involving pyrrolidine derivatives and activated carbonyl compounds.
Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate can participate in various chemical reactions:
These reactions often require specific conditions such as temperature control, solvent choice (e.g., DMSO or methanol), and catalyst presence to achieve desired outcomes efficiently.
The mechanism of action for methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate primarily involves its interaction with biological targets such as proteins or enzymes:
Studies have shown that similar thioester compounds exhibit significant binding affinities in low nanomolar ranges for specific targets, indicating potential therapeutic uses .
Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate has potential applications in:
The ongoing research into compounds like methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate continues to unveil their potential therapeutic applications, particularly in oncology and metabolic disorders .
The integration of pyrrolidine-thioacetate scaffolds represents a strategic approach to addressing key challenges in modern drug discovery, particularly in optimizing bioavailability, target engagement, and metabolic stability. This hybrid architecture combines the conformational restraint of the pyrrolidine ring with the versatile electronic and steric properties of the thioether-linked acetate moiety. The cyclopropanecarbonyl group further enhances this framework by introducing pronounced three-dimensionality and metabolic resistance due to its high C–C bond strength and ring strain. These features collectively improve ligand efficiency and selectivity for complex biological targets, particularly kinases and GPCRs where planar chemotypes suffer from off-target effects [1].
Structural comparisons reveal that the cyclopropane group imposes significant torsional angle restrictions (±15° versus ±30° for unconstrained alkyl chains), enforcing precise spatial orientation of pharmacophore elements. Meanwhile, the pyrrolidine nitrogen’s acylation suppresses undesired basicity (pK~a~ reduction from 8.5 to <4), minimizing cationic charge-related toxicity and improving blood-brain barrier penetrance. The thioether linker provides a stable yet flexible tether that resists enzymatic hydrolysis—unlike ester or amide linkers—while maintaining sufficient rotational freedom (energy barrier ~2.8 kcal/mol) for optimal target binding [1] [3].
Table 1: Key Structural Attributes of the Hybrid Scaffold
Structural Element | Functional Role | Impact on Drug Properties |
---|---|---|
Pyrrolidine Ring | • Provides chiral centers for stereoselective interactions | • Enables enantiomer-specific target engagement |
• Confers moderate rigidity with defined puckering conformations | • Reduces entropic penalty upon binding | |
Cyclopropanecarbonyl Group | • Introduces high ring strain (27.5 kcal/mol) | • Enhances binding affinity through forced ligand preorganization |
• Lowers basicity of pyrrolidine nitrogen | • Improves metabolic stability and membrane permeation | |
Thioether Linker | • Balances chemical stability with conformational flexibility | • Resists oxidative/hydrolytic degradation better than ethers or esters |
Methyl Acetate Terminal | • Serves as hydrogen bond acceptor | • Modulates solubility and crystallinity |
These design principles align with recent successes in kinase inhibitor development, where similar scaffolds in pyrrolopyrimidine-based compounds demonstrated superior cellular activity against CDK2 and ITK targets. The bioisosteric replacement of purine systems with pyrrolopyrimidine bicycles improved target selectivity while retaining critical ATP-binding interactions—a strategy directly applicable to the optimization of pyrrolidine-thioacetate hybrids [3].
The synthesis of Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate employs a convergent, three-step sequence that ensures high stereocontrol and scalability. Each stage addresses critical challenges in functional group compatibility and purification, drawing from validated methodologies in heterocyclic acylative coupling [4].
Step 1: Pyrrolidine Protection and Activation3-Mercaptopyrrolidine hydrochloride undergoes N-Boc protection using di-tert-butyl dicarbonate (Boc~2~O) in tetrahydrofuran/water (3:1) with sodium carbonate base (0°C to 25°C, 12 hours). This step achieves near-quantitative yields (>95%) while preventing disulfide formation. The Boc group selection is critical, as alternative carbamates (Cbz, Fmoc) impede subsequent thioalkylation kinetics [4].
Step 2: Thioether FormationThe Boc-protected pyrrolidine reacts with methyl 2-bromoacetate under inert atmosphere in N,N-dimethylformamide, using N,N-diisopropylethylamine as a non-nucleophilic base (0°C, 2 hours). This S-alkylation proceeds with >90% conversion and minimal dialkylation byproducts. Solvent screening revealed N,N-dimethylformamide’s superiority over acetonitrile or dichloromethane in suppressing racemization at the pyrrolidine C3 position [4].
Step 3: Deprotection-Acylation TandemBoc cleavage with trifluoroacetic acid in dichloromethane (0°C, 1 hour) furnishes a transient amine salt, which undergoes cyclopropanecarbonyl coupling without isolation. Acylation employs cyclopropanecarbonyl chloride and N-methylmorpholine in tetrahydrofuran (-20°C to 0°C, 4 hours) or carboxylate activation via O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate in the presence of N,N-diisopropylethylamine for the carboxylic acid variant. The latter approach minimizes epimerization risks (<2% ee loss) but requires chromatographic purification [4].
Table 2: Representative Synthetic Pathway with Optimization Data
Step | Reaction | Reagents & Conditions | Yield | Key Improvements |
---|---|---|---|---|
1 | N-Boc Protection | Boc~2~O, Na~2~CO~3~, THF/H~2~O (3:1), 0°C→25°C, 12 h | 98% | Aqueous co-solvent prevents disulfide formation |
2 | S-Alkylation | Methyl bromoacetate, DIPEA, DMF, N~2~, 0°C, 2 h | 92% | Low temperature suppresses racemization |
3a | Boc Deprotection | TFA/DCM (1:3), 0°C, 1 h | 95% | --- |
3b | Cyclopropanecarbonylation | (i) Cyclopropanecarbonyl chloride, NMM, THF, -20°C→0°C, 4 h (ii) HATU, DIPEA, DMF, 25°C, 12 h | 88% 85% | Carbodiimide-free activation reduces side products |
Critical process refinements include:
The methylene thioether (‒S‒CH~2~‒) linkage in this scaffold provides exceptional metabolic stability while enabling targeted prodrug activation—a dual advantage critical for in vivo efficacy. Comparative stability studies with oxygen isosteres (‒O‒CH~2~‒) and thioesters (‒S‒C(O)‒) demonstrate the thioether’s superiority under physiological conditions. When incubated in human liver microsomes, the thioether linker maintains >90% integrity after 60 minutes, whereas thioesters hydrolyze completely within 15 minutes. Oxygen analogs show intermediate vulnerability to cytochrome P450-mediated oxidation [1] [3].
This resilience originates from the thioether’s low oxidation potential (+1.2V versus +0.7V for sulfides to sulfoxides) and resistance to hydrolytic enzymes. Unlike esters or amides, the C‒S bond lacks significant polarization, rendering it inert to esterases and proteases. Additionally, the sulfur atom’s polarizability enhances membrane permeability (LogP increase of 0.5 versus ethers), facilitating intracellular target engagement. In ITK inhibitors featuring pyrrolopyrimidine-thioether scaffolds, this translated to 3-fold higher cellular uptake than oxyether counterparts [1].
Table 3: Stability Comparison of Linker Chemistries Under Physiological Stress
Linker Type | Half-life in Human Plasma (h) | Resistance to Oxidation | Susceptibility to Enzymatic Hydrolysis |
---|---|---|---|
Thioether (‒S‒CH~2~‒) | >24 | High (sulfoxidation <5%) | Negligible |
Ether (‒O‒CH~2~‒) | 8.3 | Moderate (hydroxylation ~40%) | Low |
Thioester (‒S‒C(O)‒) | 0.25 | Low | Extreme (>90% cleavage) |
Ester (‒O‒C(O)‒) | 0.5 | Moderate | Extreme |
The methyl acetate terminus further modulates reactivity: it serves as a masked carboxylic acid for prodrug strategies (hydrolyzable by intracellular esterases) while providing an anchoring point for structure-activity relationship expansions. In kinase inhibitors, this group forms critical hydrogen bonds with hinge-region residues (e.g., Leu83 in CDK2), as confirmed by molecular docking of analogous pyrazolopyrimidine inhibitors [3]. The thioether’s rotational freedom allows the acetate to adopt optimal conformations without entropic penalties—unobserved in rigid linkers like alkenes or alkynes.
Cyclopropane incorporation into nitrogenous heterocycles demands precision to preserve ring integrity while enabling chemoselective bond formation. Two catalytic approaches dominate the synthesis of cyclopropanecarbonyl-pyrrolidine hybrids: transition metal-mediated C‒C activation and organocatalytic enantioselective acylations. Both leverage the cyclopropane’s ring strain (110 kcal/mol angular strain) to drive unique reactivity [2].
Palladium/Nickel-Catalyzed Cross-CouplingsCyclopropanecarbonyl chloride undergoes Pd(0)-catalyzed (e.g., tetrakis(triphenylphosphine)palladium(0)) coupling with pyrrolidine stannanes or zinc halides in tetrahydrofuran at 60°C. This method achieves >85% yield but risks ring-opening via β-carbon elimination. Nickel catalysis (e.g., nickel(II) chloride/di-tert-butylbipyridine) mitigates this by operating at lower redox potentials (reported decomposition <5% versus 15–30% for palladium). Recent advances employ photoinduced nickel catalysis with iridium(III) photocatalysts (e.g., [Ir{dF(CF~3~)ppy}~2~(dtbbpy)]PF~6~) to activate cyclopropanecarboxylic acids directly via decarboxylative coupling—eliminating acid chloride preparation [2] [6].
Organocatalytic Enantioselective AcylationChiral N-heterocyclic carbene catalysts (e.g., triazolium salts derived from L-phenylalanine) enable kinetic resolution of racemic cyclopropanecarboxylic acids during esterification. This strategy achieves >99% ee for the (1R,2R)-cyclopropanecarbonyl enantiomer when coupled to pyrrolidine. The mechanism involves stereoselective formation of acyl azolium intermediates that discriminate enantiomers via hydrogen-bonding interactions. However, yields cap at 50% due to stoichiometric constraints [6].
Table 4: Catalyst Systems for Cyclopropane Functionalization
Catalyst System | Substrate | Conditions | Yield | Advantages/Limitations |
---|---|---|---|---|
Pd(PPh~3~)~4~ / ZnR~2~ | Cyclopropanecarbonyl chloride | THF, 60°C, 12 h | 88% | • High yield but >15% ring-opening byproducts |
NiCl~2~/dtbbpy / Mn~0~ | Cyclopropanecarbonyl chloride | DMA, 25°C, 6 h | 82% | • Lower decomposition (<5%) • Limited functional group tolerance |
Ir/Ni Dual Photoredox | Cyclopropanecarboxylic acid | DMF, blue LEDs, 25°C, 10 h | 78% | • Avoids acyl chlorides • Scalability challenges |
N-Heterocyclic Carbene (SIPr.HCl) | Racemic carboxylic acid | DIPEA, CH~3~CN, -40°C, 24 h | 45% | • Excellent enantioselectivity (>99% ee) • Max 50% yield |
Computational studies reveal that cyclopropane ring preservation hinges on minimizing electron density withdrawal from the carbonyl system. Electron-donating groups on the pyrrolidine nitrogen (e.g., alkyl versus aryl) reduce ring strain activation barriers by 3.8 kcal/mol. This insight informed the use of N,N-dimethylformamide as a solvent to stabilize the transition state via carbonyl coordination—suppressing undesired ring expansions to cyclobutane or butenolides observed in less coordinating solvents like toluene [2].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3